

Introduction to Nonstoichiometry in Intermetallic Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel antimonide

Cat. No.: B079329

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Nonstoichiometric compounds, also known as berthollides, are chemical compounds with an elemental composition that deviates from the ideal whole-number ratio predicted by the law of definite proportions^[1]. This phenomenon is particularly prevalent in transition metal compounds, including oxides, nitrides, and intermetallic alloys like the nickel-antimony (Ni-Sb) system^{[1][2]}. The deviation from stoichiometry arises from point defects in the crystal lattice, such as vacancies (missing atoms), interstitials (extra atoms in normally unoccupied sites), or substitutions. In the Ni-Sb system, nonstoichiometry within the B8-type crystal structure gives rise to a range of phases with tunable physical and chemical properties, making them a subject of significant research interest.

The B8 crystal structure, exemplified by nickel arsenide (NiAs), is a common structure for intermetallic compounds. The Ni-Sb system features a prominent nonstoichiometric phase, often designated as the γ -phase, which adopts a NiAs/Ni₂In-type structure and exists over a wide composition range^{[3][4]}. Understanding the nature of nonstoichiometry in this system is crucial for controlling its material properties for potential applications.

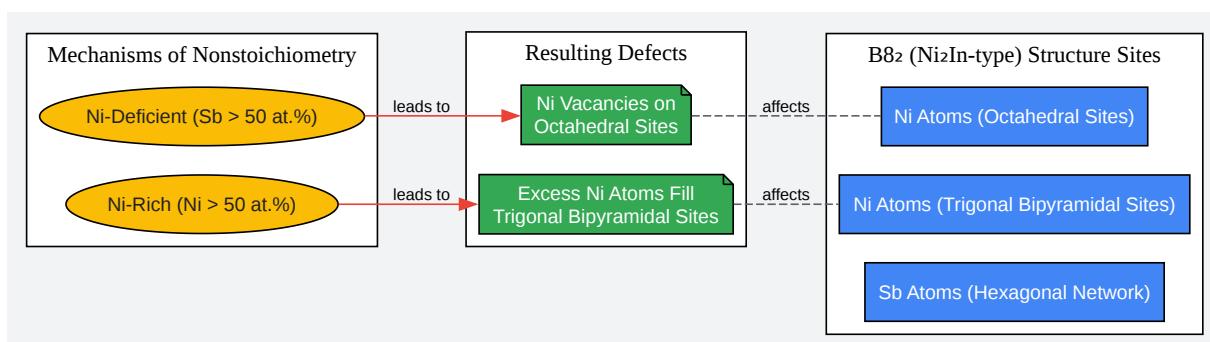
The B8-Type Crystal Structure in Ni-Sb Systems

The B8 family of structures is hexagonal, with the prototype being NiAs (B8₁ structure type). A closely related and highly relevant structure for the Ni-Sb system is the Ni₂In type (B8₂), which crystallizes in the P6₃/mmc space group^{[5][6]}. This structure can be described as a hexagonal network of one type of atom (Sb in this case) that creates two types of interstitial sites for the other atom (Ni): distorted octahedral sites and trigonal bipyramidal sites^{[5][7]}.

Nonstoichiometry in the B8-type γ -NiSb phase arises from the partial filling or vacancy of these crystallographic sites.

- Ni-deficient side (Sb-rich): On the antimony-rich side of the stoichiometric NiSb composition, vacancies are formed on the nickel sublattices.
- Ni-rich side (Sb-deficient): On the nickel-rich side, the excess Ni atoms begin to fill the trigonal bipyramidal interstices, which are normally empty in the ideal NiAs structure[3]. This 'filling-up' of available sites leads to a continuous solid solution over a significant compositional range.

The c/a lattice parameter ratio is a key indicator of the structural type; vacancies in the network sites tend to decrease this ratio, while filling the trigonal bipyramidal sites can increase it[5].



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Caption: Logical relationship between crystal sites and defect mechanisms in B8-type Ni-Sb.

Phase Equilibria in the Ni-Sb System

The Ni-Sb phase diagram governs the formation and stability of various stoichiometric and nonstoichiometric compounds. The γ -phase (NiSb) is the most prominent nonstoichiometric phase, existing over a broad range of compositions at elevated temperatures[4].

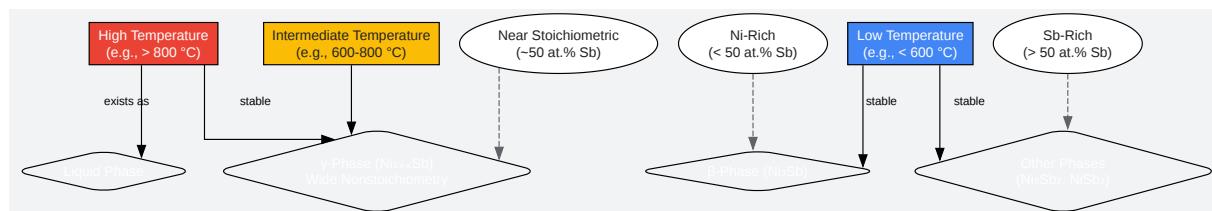
Thermodynamic assessment using the CALPHAD (Calculation of Phase Diagrams) approach

has been employed to model the Gibbs energies of the different phases and predict their stability[3].

The table below summarizes key invariant reactions and phases present in the Ni-Sb system, highlighting the nonstoichiometric γ -phase.

Phase Name	Crystal Structure	Formula	Composition Range (at. % Sb)	Melting/Decomposition Temp (°C)
γ (Ni _{1+x} Sb)	Hexagonal (B8 type)	Ni _{1+x} Sb	~48 - 53 at 1173 K[3]	~1170 (Congruent)
β (Ni ₃ Sb)	Orthorhombic	Ni ₃ Sb	~25	1157 (Peritectic)
Ni ₅ Sb ₂	Hexagonal	Ni ₅ Sb ₂	~28.6	770 (Peritectoid)
NiSb ₂	Orthorhombic	NiSb ₂	~66.7	620 (Peritectic)

Data compiled from various sources, including CompuTherm LLC and research articles.[8]



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Caption: Simplified relationship between temperature, composition, and phase stability.

Experimental Protocols for Synthesis and Characterization

The synthesis of nonstoichiometric Ni-Sb compounds is critical for experimental investigation. Several methods are employed, with solid-state reaction being the most common for producing

bulk polycrystalline samples.

Detailed Protocol: Solid-State Reaction Synthesis

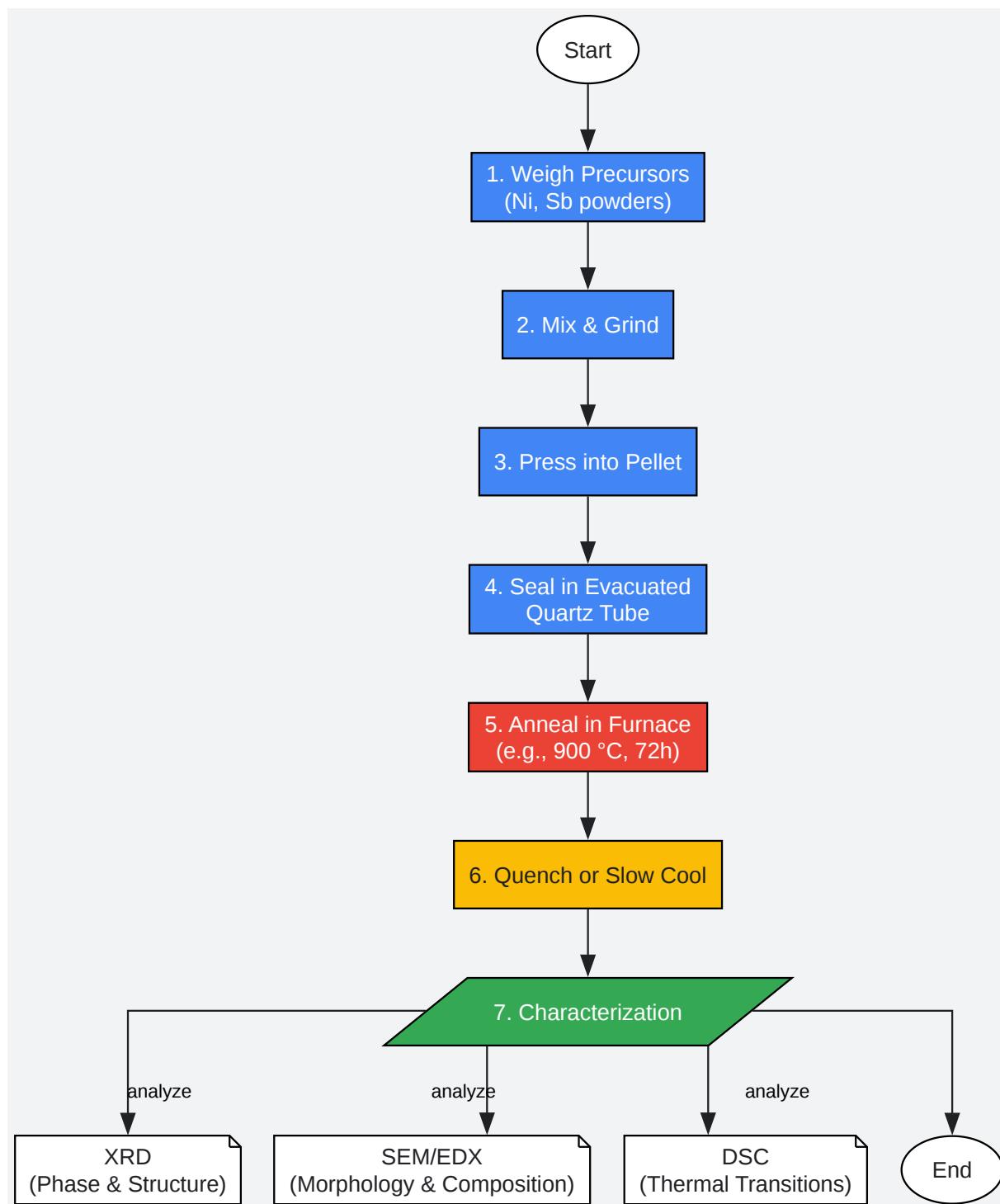
This method involves the direct reaction of elemental precursors at high temperatures in an inert environment.

- **Precursor Preparation:** High-purity nickel (Ni) powder (e.g., 99.9%) and antimony (Sb) powder (e.g., 99.99%) are used as starting materials.
- **Stoichiometric Weighing:** The powders are weighed precisely according to the desired atomic ratio for the target nonstoichiometric composition (e.g., $\text{Ni}_{52}\text{Sb}_{48}$). Weighing should be performed in a glovebox under an inert atmosphere (e.g., Argon) to prevent oxidation.
- **Mixing and Grinding:** The weighed powders are thoroughly mixed and ground together using an agate mortar and pestle for at least 30 minutes to ensure homogeneity.
- **Pelletization:** The mixed powder is uniaxially pressed into a pellet using a hydraulic press at a pressure of approximately 100-200 MPa.
- **Encapsulation:** The pellet is sealed in an evacuated quartz tube (vacuum $< 10^{-3}$ Torr) to prevent oxidation and loss of volatile Sb during heating.
- **Heat Treatment (Annealing):**
 - The sealed ampoule is placed in a programmable muffle furnace.
 - The temperature is slowly ramped up (e.g., 5 °C/min) to a temperature where solid-state diffusion is efficient but below the melting point of the target phase (e.g., 800-900 °C for the γ -phase).
 - The sample is held at this temperature for an extended period (e.g., 48-100 hours) to allow the reaction to go to completion and for the sample to homogenize.
 - Multiple intermediate grinding and re-pelletizing steps may be necessary to ensure a single-phase product.

- Quenching/Cooling: After annealing, the sample can be quenched in cold water to retain the high-temperature nonstoichiometric phase or slowly cooled to study phase transitions.
- Characterization: The final product is characterized to confirm its phase purity, crystal structure, and composition.

Characterization Techniques

- X-ray Diffraction (XRD): This is the primary technique used to identify the crystal structure and phase purity of the synthesized material[9][10]. Rietveld refinement of the XRD pattern can provide precise lattice parameters, which often vary with composition according to Vegard's law[11].
- Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): SEM is used to investigate the microstructure and morphology of the sample, while EDX provides elemental analysis to confirm the final composition and check for homogeneity[10][11].
- Differential Scanning Calorimetry (DSC): DSC is used to determine phase transition temperatures, such as solid-solid transitions or melting points, which are critical for validating the phase diagram[9].

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Caption: Experimental workflow for solid-state synthesis and characterization of Ni-Sb.

Conclusion

Nonstoichiometry in B8-type Ni-Sb systems is a fundamentally important phenomenon governed by the unique defect chemistry of the Ni₂In-type crystal structure. The ability of the lattice to accommodate nickel vacancies on one side of stoichiometry and incorporate excess nickel into interstitial sites on the other gives rise to the γ-phase, a solid solution with a wide compositional breadth. The synthesis of these materials, typically via high-temperature solid-state reactions, allows for precise control over the composition. Subsequent characterization using techniques like XRD and SEM/EDX is essential to correlate the controlled nonstoichiometry with the resulting crystal structure and physical properties. This detailed understanding is paramount for the targeted design of Ni-Sb materials for various technological applications.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. computherm.com [computherm.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Introduction to Nonstoichiometry in Intermetallic Systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b079329#nonstoichiometry-in-b8-type-ni-sb-systems>

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